1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone
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Overview
Description
1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . These changes can result from the compound’s interaction with its targets, leading to alterations in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method involves the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a base such as triethylamine. The reaction is carried out under reflux in a solvent mixture of toluene and acetonitrile at elevated temperatures . Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include substituted indoles, reduced derivatives, and various addition products.
Scientific Research Applications
1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone has several scientific research applications:
Comparison with Similar Compounds
1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used in multicomponent reactions and known for its biological activities.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its combination of the indole and morpholine rings, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(14(18)16-5-7-19-8-6-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNYZFUEOJRQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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